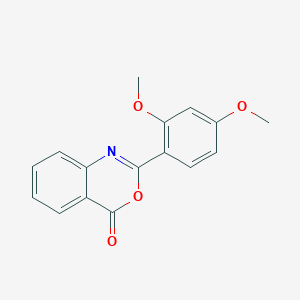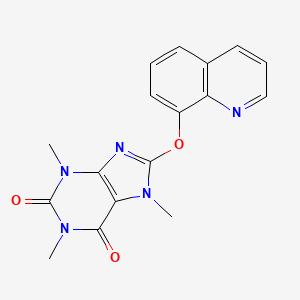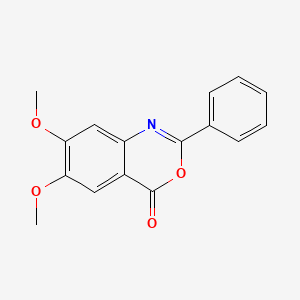![molecular formula C21H24N4O2 B5691551 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone, also known as PPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPMP is a pyrrolidinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone inhibits the activity of glycosphingolipid synthase, an enzyme that is involved in the synthesis of glycosphingolipids. Glycosphingolipids are important components of cell membranes and are involved in various cellular processes. This compound inhibits the synthesis of glycosphingolipids, which can lead to the accumulation of certain glycosphingolipids, such as glucosylceramide. The accumulation of glucosylceramide has been linked to various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. This compound has also been shown to affect the expression of various genes, including genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has several advantages for lab experiments, including its ability to inhibit glycosphingolipid synthesis and its potential as a drug discovery tool. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone research, including the development of new synthesis methods, the identification of new drug targets, and the exploration of this compound's potential as a treatment for various diseases. This compound could also be studied further to determine its safety and efficacy in humans and to identify potential side effects. Overall, this compound has shown promise as a potential drug discovery tool and could have significant applications in various fields.
Méthodes De Synthèse
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone can be synthesized using various methods, including the reaction of 4-pyridinemethanol and 4-phenylpiperazine with 2-pyrrolidinone, or by reacting 4-pyridinemethanol with 4-phenylpiperazine followed by the reaction with 2-pyrrolidinone. Other methods include the reaction of 4-phenylpiperazine with 2-pyrrolidinone followed by the reaction with 4-pyridinemethanol or the reaction of 4-pyridinemethanol with 2-pyrrolidinone followed by the reaction with 4-phenylpiperazine.
Applications De Recherche Scientifique
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells, and it has been suggested that this compound could be used as a potential anti-cancer drug. In neuroscience, this compound has been shown to modulate the activity of neurotransmitters and could be used as a potential treatment for neurological disorders. This compound has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets.
Propriétés
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-1-(pyridin-4-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20-14-18(16-25(20)15-17-6-8-22-9-7-17)21(27)24-12-10-23(11-13-24)19-4-2-1-3-5-19/h1-9,18H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJSOROQKNUQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)
![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)



![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)
